molecular formula C14H14FNO B3172273 2-(2,3-Dimethylphenoxy)-5-fluoroaniline CAS No. 946716-89-8

2-(2,3-Dimethylphenoxy)-5-fluoroaniline

Cat. No. B3172273
CAS RN: 946716-89-8
M. Wt: 231.26 g/mol
InChI Key: MLAHAINVTCDTID-UHFFFAOYSA-N
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Description

The compound “2-(2,3-Dimethylphenoxy)propanoic acid” is a unique chemical provided to early discovery researchers . It has an empirical formula of C11H14O3 .


Synthesis Analysis

While specific synthesis methods for “2-(2,3-Dimethylphenoxy)-5-fluoroaniline” were not found, the Castagnoli-Cushman reaction was employed for the preparation of a related compound .


Molecular Structure Analysis

The molecular structure of “2-(2,3-Dimethylphenoxy)propanoic acid” has an empirical formula of C11H14O3 and a molecular weight of 194.23 .


Physical And Chemical Properties Analysis

The related compound “2,3-Dimethyl-2,3-diphenylbutane” has a melting point of 90-110 °C, a boiling point of 335.97°C (estimate), and a density of 0.9859 (estimate) .

Safety and Hazards

The safety data sheet for a related compound indicates that it is classified as a flammable liquid (Category 2, H225) according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910) .

Future Directions

There is a growing interest in the discovery of new molecular entities based on γ- or δ-lactam scaffolds . This could potentially open up new avenues for research involving “2-(2,3-Dimethylphenoxy)-5-fluoroaniline” and related compounds.

properties

IUPAC Name

2-(2,3-dimethylphenoxy)-5-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO/c1-9-4-3-5-13(10(9)2)17-14-7-6-11(15)8-12(14)16/h3-8H,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLAHAINVTCDTID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC2=C(C=C(C=C2)F)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dimethylphenoxy)-5-fluoroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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